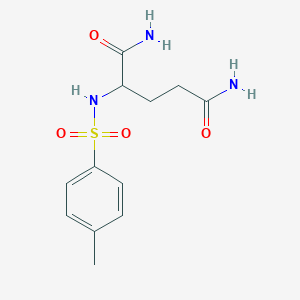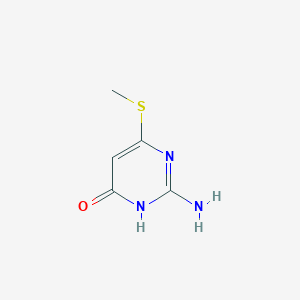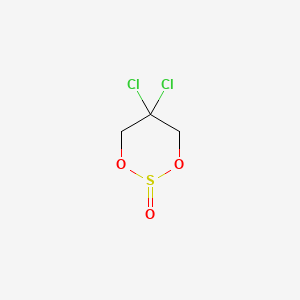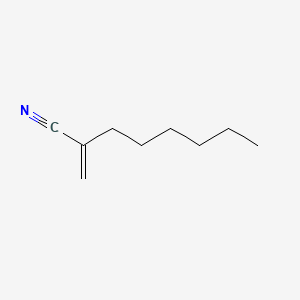
Octanenitrile, 2-methylene-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Octanenitrile, 2-methylene-: is an organic compound with the molecular formula C₉H₁₅N It is a nitrile derivative, characterized by the presence of a methylene group attached to the octanenitrile backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Octanenitrile, 2-methylene- can be achieved through a one-pot method from Baylis-Hillman bromides. The reaction involves the treatment of Baylis-Hillman bromides with 1,4-diazabicyclo[2.2.2]octane (DABCO) followed by sodium borohydride in aqueous media (tetrahydrofuran:water, 1:1) at room temperature . This method is efficient and yields high amounts of the desired product.
Industrial Production Methods: While specific industrial production methods for Octanenitrile, 2-methylene- are not extensively documented, the general approach involves similar synthetic routes as described above, with potential scaling up using continuous flow reactors to enhance efficiency and yield.
Analyse Des Réactions Chimiques
Types of Reactions: Octanenitrile, 2-methylene- undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to convert the nitrile group into other functional groups such as carboxylic acids.
Reduction: Reduction of the nitrile group can lead to the formation of primary amines.
Substitution: The methylene group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used reducing agents.
Substitution: Reagents such as alkyl halides and nucleophiles like amines or alcohols are used under basic or acidic conditions.
Major Products:
Oxidation: Carboxylic acids and their derivatives.
Reduction: Primary amines.
Substitution: Various substituted nitriles and other derivatives.
Applications De Recherche Scientifique
Chemistry: Octanenitrile, 2-methylene- is used as a building block in organic synthesis, particularly in the synthesis of complex molecules and polymers .
Biology and Medicine:
Industry: In the industrial sector, Octanenitrile, 2-methylene- is utilized in the production of specialty chemicals and materials, including liquid crystalline polymers .
Mécanisme D'action
The mechanism of action of Octanenitrile, 2-methylene- involves its interaction with various molecular targets. The nitrile group can participate in hydrogen bonding and other interactions with biological molecules, influencing their function.
Comparaison Avec Des Composés Similaires
Octanenitrile: A simpler nitrile without the methylene group.
Heptanenitrile: A shorter-chain nitrile.
Nonanenitrile: A longer-chain nitrile.
Uniqueness: Octanenitrile, 2-methylene- is unique due to the presence of the methylene group, which imparts additional reactivity and versatility in chemical synthesis compared to its simpler counterparts .
Propriétés
Numéro CAS |
5633-86-3 |
|---|---|
Formule moléculaire |
C9H15N |
Poids moléculaire |
137.22 g/mol |
Nom IUPAC |
2-methylideneoctanenitrile |
InChI |
InChI=1S/C9H15N/c1-3-4-5-6-7-9(2)8-10/h2-7H2,1H3 |
Clé InChI |
JEKLNUVCTRHZFZ-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCC(=C)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(3,4-Dimethoxyphenyl)methylideneamino]-3-methyl-6-propan-2-ylphenol](/img/structure/B14726227.png)


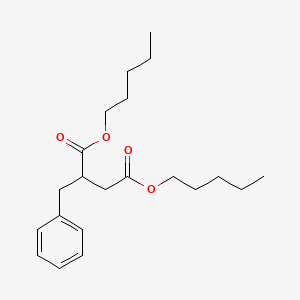



![5,6-Dibromo-7-oxabicyclo[2.2.1]heptane-2,3-dicarboxylic acid](/img/structure/B14726269.png)
